4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is particularly significant as an intermediate in the synthesis of various pharmaceuticals, including sildenafil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, photoredox reactions, and multicomponent processes has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and carboxamide groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the production of various chemical reagents and intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of sildenafil, it inhibits phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and resulting in vasodilation . The compound’s structure allows it to interact with various enzymes and receptors, influencing their activity and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-2-methyl-5-propyl-pyrazole-3-carboxamide
- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide
Uniqueness
4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of sildenafil highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-amino-2-ethyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-3-5-11-9(14)8-7(10)6-12-13(8)4-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
QNVNYODNIJXPHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1CC)N |
Origin of Product |
United States |
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